molecular formula C12H14N4 B12818160 (R)-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole

(R)-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole

Cat. No.: B12818160
M. Wt: 214.27 g/mol
InChI Key: QCEJBMDFLLICFF-SNVBAGLBSA-N
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Description

®-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole is a compound that features a triazole ring fused with a pyrrolidine ring and a phenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The unique structural features of this compound, such as the presence of a chiral center and multiple heteroatoms, make it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine and phenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydrazine derivatives with nitriles can form the triazole ring, which is then functionalized to introduce the pyrrolidine and phenyl groups.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and pressure conditions are critical factors that influence the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: ®-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the triazole ring or the phenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the triazole or pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

®-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The presence of the triazole and pyrrolidine rings allows for multiple binding interactions, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolidine-2-one share structural similarities and biological activities.

    Triazole derivatives: Compounds such as 1,2,4-triazole-3-thione and 1,2,4-triazole-3-carboxylic acid have similar triazole rings and exhibit comparable chemical reactivity.

Uniqueness: ®-3-Phenyl-5-(pyrrolidin-2-yl)-4H-1,2,4-triazole is unique due to the combination of the triazole and pyrrolidine rings with a phenyl group, providing a distinct three-dimensional structure

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

3-phenyl-5-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole

InChI

InChI=1S/C12H14N4/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10/h1-3,5-6,10,13H,4,7-8H2,(H,14,15,16)/t10-/m1/s1

InChI Key

QCEJBMDFLLICFF-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=NC(=NN2)C3=CC=CC=C3

Canonical SMILES

C1CC(NC1)C2=NC(=NN2)C3=CC=CC=C3

Origin of Product

United States

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